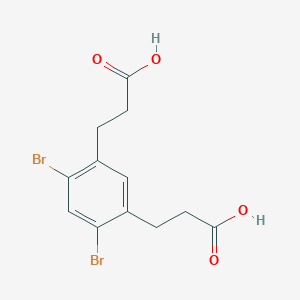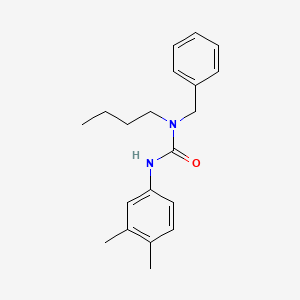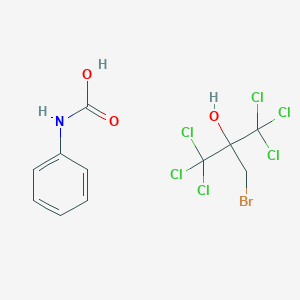
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. Its distinct chemical properties make it a valuable reagent in synthetic chemistry and a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid typically involves multiple steps, including halogenation, nucleophilic substitution, and esterification reactions. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective formation of the desired bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or NBS, followed by purification steps such as distillation or recrystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways, such as those involving oxidative stress or inflammation, by altering the levels of reactive oxygen species (ROS) or cytokines.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)phenylboronic acid: Shares the bromomethyl group but differs in the presence of a boronic acid moiety.
3-Bromo-2-(bromomethyl)propionic acid: Contains a similar bromomethyl group but has a different overall structure and functional groups.
Uniqueness
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is unique due to its combination of a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and research.
Propiedades
Número CAS |
88476-42-0 |
|---|---|
Fórmula molecular |
C11H10BrCl6NO3 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H3BrCl6O/c9-7(10)8-6-4-2-1-3-5-6;5-1-2(12,3(6,7)8)4(9,10)11/h1-5,8H,(H,9,10);12H,1H2 |
Clave InChI |
ZEVNZVGHTDGKFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)O.C(C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


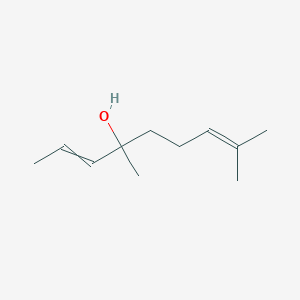
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)

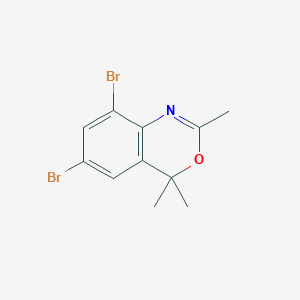
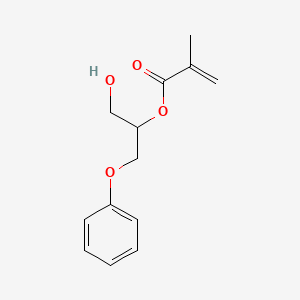
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
